molecular formula C25H34O7 B1141419 23-Hydroxybudesonide CAS No. 109423-03-2

23-Hydroxybudesonide

Numéro de catalogue: B1141419
Numéro CAS: 109423-03-2
Poids moléculaire: 446.5 g/mol
Clé InChI: OBFKEHNWUXWRPI-BZGQYQIDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

23-Hydroxybudesonide is a synthetic glucocorticoid that is used in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. The biochemical and physiological effects of this compound have also been investigated, and it has been found to have advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Recherche en protéomique

Le 23-Hydroxybudesonide est utilisé comme biochimique pour la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier des cibles médicamenteuses potentielles et comprendre les processus biologiques complexes au niveau des protéines.

Agent antitumoral

Le this compound a montré un potentiel en tant qu'agent antitumoral {svg_2}. Dans une étude, il a été constaté qu'un dérivé du this compound présentait une activité antitumorale plus forte chez les souris H22 et B16 que l'acide bétulique ou le 23-hydroxybétuline {svg_3}. Cela suggère que le this compound et ses dérivés pourraient être étudiés plus avant pour leur potentiel dans le traitement du cancer.

Synthèse de dérivés

Le this compound sert de précurseur à la synthèse de divers dérivés {svg_4}. Ces dérivés peuvent être utilisés pour étudier les relations structure-activité et développer de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Études pharmacologiques

Les activités pharmaceutiques similaires du this compound et de l'acide bétulique suggèrent que ce composé peut être utilisé dans des études pharmacologiques {svg_5}. Il peut aider à comprendre le mécanisme d'action des médicaments, leurs propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME), ainsi que leurs effets secondaires potentiels.

Découverte de médicaments

Compte tenu de son activité antitumorale et de sa capacité à servir de précurseur à la synthèse de divers dérivés, le this compound peut être utilisé dans la découverte de médicaments {svg_6}. Il peut être utilisé pour concevoir et développer de nouveaux médicaments pour diverses maladies, en particulier le cancer.

Recherche sur les produits naturels

Le this compound est un produit naturel isolé de la racine de Pulsatilla chinensis {svg_7}. Il peut être utilisé dans la recherche sur les produits naturels pour étudier les activités biologiques des produits naturels et découvrir de nouveaux agents thérapeutiques de la nature.

Mécanisme D'action

Target of Action

23-Hydroxybudesonide is a metabolite of Budesonide , which is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The mode of action of this compound is likely similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This results in a reduction of inflammation and associated symptoms .

Biochemical Pathways

Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids . The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as this compound .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites . In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours .

Result of Action

The result of the action of this compound is likely to be similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It reduces inflammation and associated symptoms in these conditions .

Action Environment

The action of this compound, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide . Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide .

Analyse Biochimique

Biochemical Properties

23-Hydroxybudesonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which hydroxylates budesonide to form this compound . This interaction is essential for the biotransformation of budesonide, affecting its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with glucocorticoid receptors, influencing anti-inflammatory responses.

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to decreased cellular activation and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with glucocorticoid receptors. Upon binding, it induces a conformational change in the receptor, facilitating its translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes . This process results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound may inhibit the activity of certain enzymes involved in the inflammatory cascade, further contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects such as immunosuppression and metabolic disturbances may occur. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates budesonide to form this compound . This metabolite can undergo further biotransformation, including conjugation reactions, to form more water-soluble compounds for excretion. The metabolic pathways of this compound also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 23-Hydroxybudesonide involves the conversion of budesonide to 23-Hydroxybudesonide through a series of chemical reactions.", "Starting Materials": [ "Budesonide", "Sodium borohydride", "Methanol", "Water", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate", "Silica gel" ], "Reaction": [ "Reduction of budesonide with sodium borohydride in methanol to form 16-hydroxybudesonide", "Acetylation of 16-hydroxybudesonide with acetic anhydride and acetic acid to form 16-acetoxybudesonide", "Oxidation of 16-acetoxybudesonide with sodium periodate in water to form 16,17-dioxobudesonide", "Reduction of 16,17-dioxobudesonide with sodium borohydride in methanol to form 16,17-dihydroxybudesonide", "Conversion of 16,17-dihydroxybudesonide to 23-Hydroxybudesonide through a series of steps involving the use of sodium hydroxide, hydrochloric acid, diethyl ether, silica gel, and sodium sulfate" ] }

109423-03-2

Formule moléculaire

C25H34O7

Poids moléculaire

446.5 g/mol

Nom IUPAC

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20+,21+,22?,23-,24-,25+/m0/s1

Clé InChI

OBFKEHNWUXWRPI-BZGQYQIDSA-N

SMILES isomérique

CCC(C1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O

SMILES

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

SMILES canonique

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Synonymes

(11β,16α)-11,21-Dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione

Origine du produit

United States
Customer
Q & A

Q1: What is known about the formation of 23-hydroxybudesonide?

A1: The research indicates that this compound is tentatively identified as a metabolite specifically produced from the 22S epimer of budesonide during its metabolism in the liver. [] This metabolic pathway appears to involve the oxidation of the unique 16α, 17α-acetal substituent present in budesonide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.